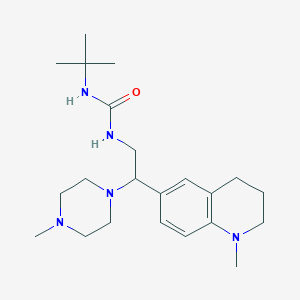

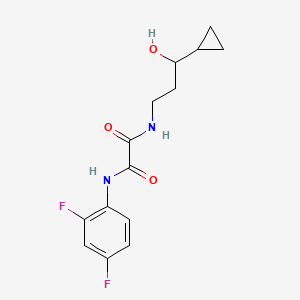

![molecular formula C28H24N2 B2423247 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-58-2](/img/structure/B2423247.png)

13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .

Synthesis Analysis

Acridine derivatives have been synthesized using various methods . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

Acridine is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Scientific Research Applications

1. Synthesis and Biological Activity

- Research has demonstrated methods for synthesizing related indoloacridine derivatives, like 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, using eco-friendly methods. These compounds have been evaluated for biological activities such as hemolytic activity and cytotoxicity on human cells (Roopan & Khan, 2011).

2. Photophysical Properties and Device Performances

- Indoloacridine derivatives have been studied for their potential in managing photophysical properties and device performances in applications like thermally activated delayed fluorescence (TADF) emitters (Yoo, Song, & Lee, 2016).

3. Novel Synthesis Methods

- Novel methods for synthesizing indolo[3,2-c]acridines have been explored, contributing to the development of new compounds with potential applications in various fields (Sridharan & Prasad, 2007).

4. Enhanced Photostability

- Studies on the photophysics and photostability of rigid bifunctional indole derivatives, closely related to 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, have found that environmental factors can significantly impact their photostability and efficiency (Golec et al., 2018).

5. Organic Light Emitting Diodes (OLEDs)

- Indoloacridine derivatives have been developed for use in OLEDs due to their efficient thermally activated delayed fluorescence characteristics, demonstrating their potential in advanced display technologies (Chen et al., 2018).

Mechanism of Action

Target of Action

The primary targets of acridine-based compounds, such as 13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine, are DNA and related enzymes . These targets play a crucial role in cell biology, particularly in the replication and transcription processes.

Mode of Action

The compound interacts with its targets primarily through a process known as DNA intercalation . This involves the planar aromatic rings of the compound inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore of the compound between the base pairs of the DNA . This interaction can cause the DNA helix to unwind .

Biochemical Pathways

The intercalation of the compound into the DNA disrupts the normal biochemical pathways involving DNA and related enzymes . This disruption can affect processes such as DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of acridine-based compounds involve the balance of absorption, distribution, metabolism, and excretion (ADME) processes . These processes are crucial for the compound’s bioavailability and therapeutic action . The ability of these compounds to penetrate the blood-brain barrier is also important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA processes and the induction of cell death . This can lead to the inhibition of tumor growth in the case of cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . Rapid metabolism of some acridines can lead to failure of the drugs in clinical trials . Therefore, understanding the action environment is crucial for optimizing the therapeutic use of these compounds.

Biochemical Analysis

Biochemical Properties

The compound 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesAcridine derivatives are known to interact with DNA and can act as DNA intercalators .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .

Properties

IUPAC Name |

13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2/c1-18-11-12-19(2)22(15-18)17-30-26-10-6-4-8-23(26)24-14-13-21-16-20-7-3-5-9-25(20)29-27(21)28(24)30/h3-12,15-16H,13-14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJIPUQRZXFZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

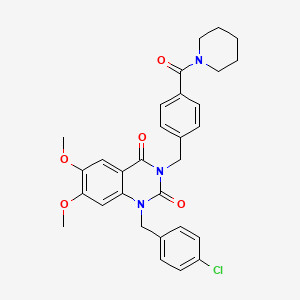

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2423167.png)

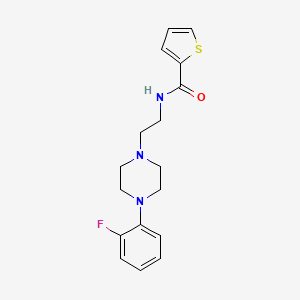

![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)

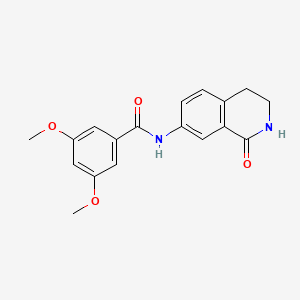

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)

![N~1~-cyclohexyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2423173.png)

![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride](/img/structure/B2423182.png)

![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2423186.png)